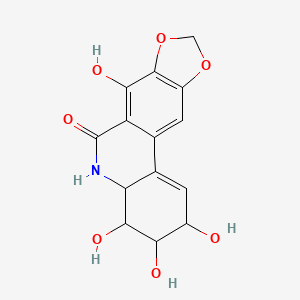

Lycoricidin-A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has garnered significant attention due to its potent anticancer activity against tumors of the brain, skin, and breast . Narciclasine is an isocarbostyril alkaloid, which means it has a unique structure that contributes to its biological activities.

Méthodes De Préparation

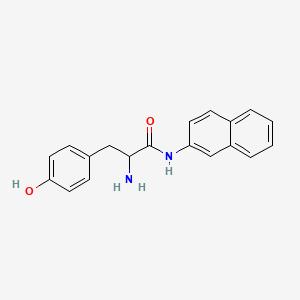

Synthetic Routes and Reaction Conditions: The total synthesis of narciclasine has been accomplished through a late-stage, amide-directed C–H hydroxylation of a lycoricidine intermediate . This method involves several steps, including the transformation of phenylalanine to protocatechuic aldehyde via trans-cinnamic acid, p-coumaric acid, and caffeic acid . Protocatechuic aldehyde then reacts with tyramine, yielding an imine (Schiff’s base) that is reduced and methylated to O-methyl-norbelladine .

Industrial Production Methods: While specific industrial production methods for narciclasine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The key steps involve the use of common reagents and conditions that can be scaled up for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Narciclasine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a cyclic phosphate at two of the adjacent hydroxyl groups of narciclasine . This modification enhances its solubility and biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of narciclasine include phenylalanine, protocatechuic aldehyde, tyramine, and various oxidizing and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of narciclasine, such as cyclic phosphates and other modified forms that exhibit enhanced biological activities .

Applications De Recherche Scientifique

Narciclasine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying the synthesis and modification of isocarbostyril alkaloids . In biology, narciclasine is used to investigate its effects on plant growth and development .

In medicine, narciclasine has shown potent anticancer activity, particularly against glioblastoma multiforme, by decreasing mitotic rates without inducing apoptosis . It also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, increasing GTPase RhoA activity and inducing actin stress fiber formation .

Mécanisme D'action

Narciclasine exerts its effects through several molecular targets and pathways. It has been shown to inhibit protein synthesis, isocitrate lyase, and hydroxypyruvate reductase activities . Additionally, narciclasine induces autophagy-dependent apoptosis in gastric cancer cells by inhibiting the phosphorylation level of Akt/mTOR, thereby reducing the proliferation of these cells . It also acts as a novel inhibitor of topoisomerase I, which is essential for maintaining DNA integrity .

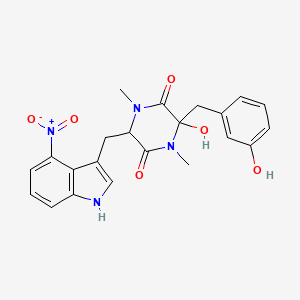

Comparaison Avec Des Composés Similaires

Narciclasine is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include other plant-derived anticancer agents such as camptothecin derivatives (topotecan and irinotecan), paclitaxel, and vinblastine . While these compounds also exhibit anticancer properties, narciclasine’s ability to modulate specific signaling pathways and induce autophagy-dependent apoptosis sets it apart.

List of Similar Compounds:- Camptothecin derivatives (topotecan and irinotecan)

- Paclitaxel

- Vinblastine

Propriétés

IUPAC Name |

2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZURSABQIKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)

![4-[[6-amino-2-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13400985.png)

![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)

![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)

![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)